6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
描述
属性
IUPAC Name |
6-chloro-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVZGKRCLXIBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515781 | |
| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-46-1 | |
| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Starting Materials and Initial Substitution
- Starting compound: 2,4,6-trichloropyridine.
- Reagent: Methylamine in ethanol.
- Process: Heating the mixture of 2,4,6-trichloropyridine and methylamine in ethanol leads to substitution of a chlorine atom by a methylamino group.
- Outcome: Formation of an intermediate substituted pyridine compound.
Nitration and Reduction
- Reagents: Sulfuric acid and fuming nitric acid are added to the intermediate to introduce nitro groups.
- Process: The reaction mixture is stirred and cooled to control the nitration.
- Subsequent step: A solution of iron powder and ammonium chloride in methanol/water is added and heated to reduce the nitro group to an amino group.
Cyclization and Ring Formation
- Reagent: Triethyl orthoformate in ethanol.
- Process: Heating the reduced intermediate with triethyl orthoformate promotes cyclization to form the imidazo[4,5-c]pyridine ring system.
- Further amination: Addition of benzophenone imine, potassium carbonate, and a palladium complex in dioxane under heating introduces the necessary amine functionalities.
Final Functionalization and Purification
- The product is dissolved in hydrochloric acid, stirred, and concentrated under reduced pressure.
- A mixture of the obtained product, sodium hydride, 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine, and carbonyl or sulfonyl chlorides in tetrahydrofuran is stirred and concentrated to yield the final compound.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- The compound is recrystallized from an ethanol-chloroform mixture to obtain pure this compound as colorless needles.
Reaction Monitoring and Characterization
- TLC Monitoring: Each step of the synthesis is monitored by TLC to ensure reaction completeness.
- Purification: Recrystallization from ethanol/chloroform (2:1 v/v) is used to purify the final product.
- Yield: Approximately 66.27% yield reported for the final crystallized product.
- Melting Point: 380 K.
- Spectroscopic Data: IR spectrum shows characteristic peaks at 3431 cm⁻¹ and 1669 cm⁻¹ (KBr pellet).
Summary Table of Preparation Steps
| Step | Starting Material/Reagent | Conditions | Purpose | Outcome/Product |
|---|---|---|---|---|
| 1 | 2,4,6-Trichloropyridine + Methylamine in EtOH | Heating, filtration | Amination | Substituted pyridine intermediate |
| 2 | Sulfuric acid + Fuming nitric acid | Stirring, cooling | Nitration | Nitro-substituted intermediate |
| 3 | Fe powder + NH4Cl in MeOH/H2O | Heating | Reduction of nitro to amine | Amino-substituted intermediate |
| 4 | Triethyl orthoformate in ethanol | Heating | Cyclization | Imidazo[4,5-c]pyridine ring formation |
| 5 | Benzophenone imine + K2CO3 + Pd complex in dioxane | Heating | Amination | Aminated imidazopyridine intermediate |
| 6 | HCl dissolution and concentration | Stirring and vacuum concentration | Purification | Purified intermediate |
| 7 | Sodium hydride + 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine + carbonyl/sulfonyl chlorides in THF | Stirring, vacuum concentration | Final functionalization | This compound |
Research Findings and Notes
- The synthetic route utilizes classical aromatic substitution and cyclization strategies.
- Palladium-catalyzed amination is a key step to introduce the amino group on the heterocyclic system.
- The use of triethyl orthoformate is crucial for ring closure forming the imidazo[4,5-c]pyridine core.
- The final product crystallizes well, allowing for easy purification and characterization.
- The compound exhibits stability suitable for storage at 4°C.
- Analytical data such as IR and elemental analysis confirm the compound's identity and purity.
- TLC is an effective method for monitoring each synthetic stage.
化学反应分析
Alkylation
(R)-2-Methylpiperazine dihydrochloride undergoes alkylation at its secondary amine sites:
-
Reagents : Alkyl halides (e.g., methyl bromide, benzyl chloride) in the presence of bases like sodium hydride.
-
Conditions : Anhydrous methanol or ether, reflux (40–80°C) .
-
Products : N-alkylated derivatives (e.g., N-benzyl-(R)-2-methylpiperazine) .
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Benzyl chloride | NaH, MeOH, 60°C, 6h | 85% | |
| Methyl iodide | K2CO3, DMF, RT, 12h | 78% |
Acylation
The compound reacts with acylating agents to form amides:
-
Reagents : Acetyl chloride, benzoyl chloride.
-
Conditions : Triethylamine as a base, dichloromethane solvent, 0–25°C .
Oxidation
Controlled oxidation generates N-oxide derivatives:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
-
Products : (R)-2-Methylpiperazine 1-oxide, confirmed via LC-MS .
Reduction
Reductive modifications are less common but feasible:
-
Reagents : Lithium aluminum hydride (LiAlH₄) for carbonyl reductions in adjacent functional groups .
-
Application : Reduction of oxopiperazine intermediates during synthesis .
Cyclization and Ring Functionalization
The piperazine ring participates in cyclization reactions:
-
Reagents : 2-Chloroacetyl chloride, followed by 6-exo-tet cyclization .
-
Conditions : Microwave-assisted catalysis (80 W, pulse mode) accelerates ring closure .
-
Products : Cis-disubstituted piperazines with retained stereochemistry .
Metal-Catalyzed Reactions
-
Copper(II) and Cerium(III) ions enhance electrophilic substitution rates by activating the piperazine nitrogen .
-
Supported catalysts (e.g., Pd/C) enable efficient hydrogenation steps during synthesis .
Pharmaceutical Relevance
科学研究应用
Anticancer Activity
Research has shown that derivatives of imidazo[4,5-c]pyridine, including 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, exhibit anticancer properties. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Compounds have been found to inhibit Aurora kinases and stress-activated protein kinases, which are critical in cell division and proliferation pathways .
- Cell Cycle Arrest : They induce cell cycle arrest in cancer cells, leading to apoptosis .
G-Protein Coupled Receptor Modulation
This compound has been identified as a modulator of G-protein-coupled receptor kinase (GRK5). This modulation can influence various signaling pathways involved in cardiovascular and neurological functions .
Antihypertensive Properties
Certain derivatives have shown promise as antihypertensive agents. They work by modulating vascular smooth muscle contraction through the inhibition of specific receptor pathways . The effectiveness of these compounds in lowering blood pressure has been documented in preclinical studies.
Case Study 1: Antitumor Activity Evaluation
A study published in ChemMedChem demonstrated the synthesis of novel imidazopyridine derivatives, including this compound. These compounds were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: GRK5 Inhibition
In another study focusing on GRK5 modulation, researchers synthesized several imidazo[4,5-c]pyridine derivatives and assessed their inhibitory effects on GRK5 activity. The results indicated that specific substitutions on the imidazopyridine core enhanced potency and selectivity for GRK5 over other kinases .
作用机制
The mechanism of action of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are involved in various cellular pathways related to cancer and viral infections .
相似化合物的比较
Comparison with Structurally Similar Compounds
Imidazo[4,5-b]pyridine Derivatives
Example: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Key Differences: Ring Fusion Position: Imidazo[4,5-b]pyridine (vs. 4,5-c) alters the spatial arrangement of substituents. Biological Activity: PhIP is a potent dietary carcinogen, inducing colon and mammary carcinomas in rodents due to DNA adduct formation . In contrast, 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine derivatives are designed for therapeutic applications (e.g., kinase inhibition) .
Imidazo[4,5-c]quinoline Derivatives
Example: I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one)
- Key Differences: Extended Ring System: The quinoline moiety in I-BET151 enhances hydrophobic interactions with bromodomain proteins (e.g., BRD4), critical for epigenetic regulation . Activity: I-BET151 inhibits BET proteins to reactivate HIV-1 latency, whereas this compound derivatives lack this specific activity .
Halogenated Imidazo[4,5-c]pyridine Analogues
Examples :
- 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Substituent Impact: Bromine at the 6-position increases molecular weight (232.46 g/mol vs. 167.60 g/mol for 6-chloro-1-methyl derivative) and alters solubility (slightly soluble in DMSO vs. chloroform/methanol) .
Imidazo[4,5-c]pyridine-Based Tubulin Binders
Example : OXS007417 (1-(4-(difluoromethoxy)phenyl)-6-(4-fluoro-2-methylphenyl)-1H-imidazo[4,5-c]pyridine)
- Key Differences :
- Substituent Diversity : The 4-difluoromethoxyphenyl and 4-fluoro-2-methylphenyl groups enhance tubulin binding and antiproliferative activity in acute myeloid leukemia cells .
- Activity : OXS007417 induces differentiation of leukemia cells, unlike the parent 6-chloro-1-methyl derivative, which lacks reported tubulin-binding activity .
生物活性
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. Its chemical formula is , and it exhibits unique structural properties that facilitate interactions with biological macromolecules such as DNA and proteins .
Antitumor Activity
Research indicates that compounds within the imidazopyridine class, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key proteins involved in cancer progression:
- Matrix Metalloproteinases (MMPs) : These enzymes are crucial for tumor invasion and metastasis. Inhibition of MMPs has been linked to reduced cancer cell migration.
- Cyclin-dependent Kinases (CDKs) : Selective inhibition of CDK2 has been reported with IC50 values as low as 0.004 µM .
Table 1: Antitumor Activity of this compound
| Target Protein | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK2 | Competitive | 0.004 |
| Aurora B Kinase | Competitive | 0.046 |
| MMPs | Non-competitive | Varies |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been observed to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. Notably, it reduces inflammatory markers in models of obesity-related inflammation, showcasing its potential for treating metabolic disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
- The introduction of methyl groups at specific positions on the imidazopyridine ring enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Variations in substituents at the C6 position have led to derivatives with improved potency against various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values reaching as low as 0.0046 µM .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl at C5 | Increased antibacterial activity |
| Hydroxy group | Enhanced antiproliferative activity |
| Chlorine at C6 | Improved selectivity for target kinases |
Case Study 1: Breast Cancer Treatment
A study evaluated the efficacy of a series of imidazopyridine derivatives, including this compound, in combination with temozolomide on MDA-MB-468 cells. Results indicated a synergistic effect leading to enhanced growth inhibition compared to monotherapy with temozolomide alone .
Case Study 2: Inflammation in Obesity
Another investigation focused on the anti-inflammatory effects of this compound in human retinal pigment epithelial cells subjected to oxidative stress. The results demonstrated significant reductions in inflammatory cytokines, suggesting potential applications in treating age-related macular degeneration and other inflammatory conditions .
常见问题
Q. What protocols mitigate toxicity in cell-based assays for imidazo[4,5-c]pyridine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
